molecular formula C11H11N3 B2672340 n-(Pyrimidin-5-ylmethyl)aniline CAS No. 768383-69-3

n-(Pyrimidin-5-ylmethyl)aniline

Cat. No. B2672340
CAS RN: 768383-69-3
M. Wt: 185.23
InChI Key: ZPWLPYLCFBLQPR-UHFFFAOYSA-N
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Description

“n-(Pyrimidin-5-ylmethyl)aniline” is a chemical compound with the molecular formula C11H11N3 . It has a molecular weight of 185.23 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of “n-(Pyrimidin-5-ylmethyl)aniline” and its derivatives often involves condensation of cyanic acid analogs with N-vinyl/aryl amides . The synthesis process can be influenced by the variation of substitution on the aromatic ring and terminal aniline on the pyrimidine moiety .


Molecular Structure Analysis

The molecular structure of “n-(Pyrimidin-5-ylmethyl)aniline” consists of a pyrimidine ring attached to an aniline group via a methylene bridge . The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidine derivatives, including “n-(Pyrimidin-5-ylmethyl)aniline”, have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, such as “n-(Pyrimidin-5-ylmethyl)aniline”, is associated with the inhibition of prostaglandin E2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

Future Directions

Research into pyrimidine derivatives, including “n-(Pyrimidin-5-ylmethyl)aniline”, continues to be a promising area in drug discovery . They have had a major impact in therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Future research will likely focus on developing more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-11(5-3-1)14-8-10-6-12-9-13-7-10/h1-7,9,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWLPYLCFBLQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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